3-cyano-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide
Description
Properties
IUPAC Name |
3-cyano-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-19-14-7-6-13(9-15(14)20(2)24(19,22)23)18-16(21)12-5-3-4-11(8-12)10-17/h3-9H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOKBJRRTVPKTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C#N)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-cyano-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a thiadiazole ring and a cyano group. The presence of these functional groups is believed to contribute to its biological activities.
Antioxidant Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antioxidant properties. In vitro studies have shown that this compound can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Anti-inflammatory Activity
In silico molecular docking studies suggest that this compound may act as a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory response. The binding affinity of the compound to 5-LOX has been reported to be significantly higher than that to cyclooxygenase (COX) enzymes, indicating a potential for reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
| Compound | Binding Energy (Kcal/mol) | Ki Inhibition Constant (nM) |
|---|---|---|
| This compound | -9.0 | 243.23 |
| Celecoxib | -12.3 | 12.23 |
| Licofelone | -8.73 | 443.88 |
Anticancer Potential
The selective inhibition of 5-LOX by this compound may also confer anticancer properties. Studies have shown that 5-LOX inhibitors can reduce tumor growth in various cancer models . The ability of the compound to modulate inflammatory pathways suggests it may play a role in cancer therapy.
Case Studies
A notable study investigated the effects of various thiadiazole derivatives, including our compound of interest, on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability and proliferation rates in treated cells compared to controls .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 3-cyano-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide:
3-Cyano-N-(1,3-Diphenyl-1H-Pyrazol-5-yl)Benzamide (CDPPB)
- Structure: Benzamide core with a 3-cyano group and a 1,3-diphenylpyrazole substituent.
- Target/Activity: Positive allosteric modulator (PAM) of mGluR5. Enhances NMDA receptor-mediated field potentials and restores mGluR5-dependent signaling in Shank3-deficient neurons .
- Key Findings: Restored mGluR5-mediated ERK1/2 phosphorylation and normalized miniature excitatory postsynaptic current (mEPSC) frequency in neuronal models .
- Differentiation: Unlike the target compound, CDPPB lacks the benzo[c]thiadiazole moiety but shares the benzamide scaffold and cyano group, highlighting the importance of the pyrazole ring for mGluR5 activity.
1-(Benzo[c][1,2,5]Thiadiazol-5-yl)-N-Methylpropan-2-amine (TDMA)
- Structure : Benzo[c]thiadiazole core with an N-methylpropan-2-amine substituent.
- Differentiation : Shares the benzo[c]thiadiazole scaffold but lacks the benzamide and sulfone groups, suggesting divergent pharmacological targets.
4-(Benzo[c][1,2,5]Thiadiazol-5-yl)-3-(6-Methylpyridin-2-yl)Pyrazole Derivatives
- Structure : Pyrazole ring fused with benzo[c]thiadiazole and substituted with a methylpyridinyl group.
- Target/Activity : Antifibrotic agents evaluated in preclinical models .
- Key Findings: Demonstrated efficacy in reducing fibrosis markers, with structural optimization focusing on pyrazole and thieno-pyridine substituents .
- Differentiation : Incorporates a pyrazole ring instead of a benzamide, emphasizing the role of heterocyclic diversity in target specificity.
N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide
- Structure : Benzamide core with a 5-chlorothiazole substituent.
- Target/Activity : Antimicrobial agent targeting pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms .
- Key Findings :
- Differentiation : Replaces the benzo[c]thiadiazole group with a thiazole ring, underscoring the impact of heterocycle choice on antimicrobial vs. neurological activity.
Data Tables
Table 1. Structural and Functional Comparison
Key Research Findings and Implications
- Structural Insights : The benzo[c]thiadiazole moiety enhances metabolic stability and target engagement in antifibrotic and antimicrobial analogs, while the benzamide-pyrazole combination in CDPPB optimizes mGluR5 modulation .
- Pharmacological Diversity: Minor structural changes (e.g., replacing thiadiazole with thiazole or pyrazole) drastically alter biological targets, emphasizing the need for precise medicinal chemistry optimization.
- Therapeutic Potential: The target compound’s sulfone and cyano groups may improve solubility and binding affinity compared to CDPPB, warranting further investigation in neurological models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
